molecular formula C16H11Cl2N5O3 B4380491 N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide

Cat. No.: B4380491
M. Wt: 392.2 g/mol
InChI Key: ROAUMZLHMIAANI-UHFFFAOYSA-N
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Description

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is a synthetic organic compound that features a triazole ring, a dichlorobenzyl group, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5O3/c17-13-5-4-10(6-14(13)18)8-22-9-19-16(21-22)20-15(24)11-2-1-3-12(7-11)23(25)26/h1-7,9H,8H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAUMZLHMIAANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the triazole intermediate with 3-nitrobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The dichlorobenzyl group can be subjected to reductive dechlorination.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine or dechlorinated product.

    Substitution: Introduction of various functional groups onto the triazole ring.

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the dichlorobenzyl group may enhance lipophilicity and membrane permeability. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dimethoxybenzamide
  • N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide

Uniqueness

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzamide moiety, which can influence its reactivity and interaction with biological targets. The presence of the dichlorobenzyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide

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